4-(11-Hydroxyundecyloxy)benzaldehyde
Overview
Description
4-(11-Hydroxyundecyloxy)benzaldehyde is a chemical compound with the molecular formula C18H28O3 and a molecular weight of 292.42 g/mol . It is characterized by the presence of a benzaldehyde group attached to a long aliphatic chain with a hydroxyl group at the terminal position. This compound is typically found as a white to almost white powder or crystalline solid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(11-Hydroxyundecyloxy)benzaldehyde involves the reaction of 4-hydroxybenzaldehyde with 11-bromoundecanol under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 4-hydroxybenzaldehyde attacks the bromine atom of 11-bromoundecanol, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same nucleophilic substitution reaction. The reaction conditions are optimized to ensure high yield and purity, often involving the use of solvents such as methanol and inert gas conditions to prevent oxidation .
Chemical Reactions Analysis
Types of Reactions
4-(11-Hydroxyundecyloxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers when reacted with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Acid chlorides or anhydrides for ester formation, alkyl halides for ether formation.
Major Products
Oxidation: 4-(11-Carboxyundecyloxy)benzaldehyde
Reduction: 4-(11-Hydroxyundecyloxy)benzyl alcohol
Substitution: 4-(11-Alkoxyundecyloxy)benzaldehyde (for ether formation), 4-(11-Acyloxyundecyloxy)benzaldehyde (for ester formation).
Scientific Research Applications
4-(11-Hydroxyundecyloxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in modifying biological molecules and studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and lubricants.
Mechanism of Action
The mechanism of action of 4-(11-Hydroxyundecyloxy)benzaldehyde is primarily related to its functional groups. The aldehyde group can form Schiff bases with amines, which are important in biological systems for enzyme inhibition and protein modification. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity. The long aliphatic chain provides hydrophobic interactions, making the compound useful in surfactant and lubricant applications .
Comparison with Similar Compounds
Similar Compounds
- 4-(10-Hydroxydecyloxy)benzaldehyde
- 4-(12-Hydroxydodecyloxy)benzaldehyde
- 4-(11-Methoxyundecyloxy)benzaldehyde
Uniqueness
4-(11-Hydroxyundecyloxy)benzaldehyde is unique due to its specific chain length and the presence of both hydroxyl and aldehyde functional groups. This combination allows for versatile chemical reactivity and a wide range of applications in different fields .
Properties
IUPAC Name |
4-(11-hydroxyundecoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O3/c19-14-8-6-4-2-1-3-5-7-9-15-21-18-12-10-17(16-20)11-13-18/h10-13,16,19H,1-9,14-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNZXZMRQBKWQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCCCCCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30566189 | |
Record name | 4-[(11-Hydroxyundecyl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30566189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124389-14-6 | |
Record name | 4-[(11-Hydroxyundecyl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30566189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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